molecular formula C23H24N6O3 B2917464 4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 941945-91-1

4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2917464
CAS No.: 941945-91-1
M. Wt: 432.484
InChI Key: MECWXJBYKPQCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as Ponatinib . It is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant . It has been used in the treatment of chronic myeloid leukemia (CML) with BCR-ABL kinase inhibitors .


Synthesis Analysis

The synthesis of this compound involves structure-guided design. A key structural feature is the carbon-carbon triple bond linker which skirts the increased bulk of Ile315 side chain .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a carbon-carbon triple bond linker being a key feature . More detailed structural information may be available in the referenced sources .

Scientific Research Applications

Herbicidal Activity

4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide and related pyridazinone compounds have been studied for their potential as herbicides. Research indicates that these compounds can inhibit the Hill reaction and photosynthesis in plants, which accounts for their phytotoxicity. Such substances are often compared with other herbicides like atrazine for their effectiveness (Hilton et al., 1969).

Application in Polyester Fibres

Derivatives of pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3‐d]pyrimidines, which are structurally related to this compound, have been synthesized and applied to polyester fibers as disperse dyes. These compounds exhibit promising fastness properties (Rangnekar, 2007).

Synthesis of Diverse Derivatives

Studies focusing on the synthesis and reactivity of compounds structurally similar to this compound have led to the development of various pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives. These derivatives hold significance in chemical research for their diverse applications (Abdallah et al., 2007).

Potential in Drug Design

There is ongoing research into the potential use of similar compounds in drug design, particularly in targeting specific receptors. For instance, studies on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, closely related to the compound , have shown promising results in selectively targeting dopamine receptors (Enguehard-Gueiffier et al., 2006).

Anticonvulsant Properties

Research has been conducted on 4-nitro-N-phenylbenzamides, which are structurally related, to evaluate their anticonvulsant properties. Such studies contribute to understanding the potential neurological applications of these compounds (Bailleux et al., 1995).

Properties

IUPAC Name

4-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-16-3-4-18(15-21(16)29(31)32)23(30)24-19-7-5-17(6-8-19)20-9-10-22(26-25-20)28-13-11-27(2)12-14-28/h3-10,15H,11-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECWXJBYKPQCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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